N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure, which in this case includes nitrogen and sulfur
Preparation Methods
The synthesis of N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone or β-keto ester.
Introduction of the chlorophenyl group: This step involves the alkylation of the pyrazole ring with a chlorophenylmethyl halide under basic conditions.
Formation of the thienopyrimidine ring: This is typically done by the cyclization of a suitable precursor, such as a thienoamide, with a formamide derivative.
Final coupling: The final step involves the coupling of the pyrazole and thienopyrimidine intermediates under conditions that promote the formation of the desired amine linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in the preparation of pharmaceuticals or agrochemicals.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide: This compound shares a similar pyrimidine core but differs in its substituents and overall structure.
Pyrazolo[3,4-d]pyrimidin-4-ol derivatives:
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5S/c1-29(23-20-11-12-31-24(20)27-16-26-23)13-19-15-30(14-18-9-5-6-10-21(18)25)28-22(19)17-7-3-2-4-8-17/h2-12,15-16H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNLLNOOARXHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3Cl)C4=C5C=CSC5=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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